Cas no 2227789-99-1 (tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate)

tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate
- EN300-1892536
- 2227789-99-1
- tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate
-
- インチ: 1S/C15H24N2O4/c1-15(2,3)21-14(19)17-12-6-5-10(20-4)9-11(12)13(18)7-8-16/h5-6,9,13,18H,7-8,16H2,1-4H3,(H,17,19)/t13-/m1/s1
- InChIKey: AWSMECZTXNUZDB-CYBMUJFWSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1[C@@H](CCN)O)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 296.17360725g/mol
- どういたいしつりょう: 296.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1892536-0.25g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 0.25g |
$1564.0 | 2023-09-18 | ||
Enamine | EN300-1892536-0.1g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 0.1g |
$1496.0 | 2023-09-18 | ||
Enamine | EN300-1892536-10.0g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 10g |
$7312.0 | 2023-06-01 | ||
Enamine | EN300-1892536-1.0g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 1g |
$1701.0 | 2023-06-01 | ||
Enamine | EN300-1892536-10g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 10g |
$7312.0 | 2023-09-18 | ||
Enamine | EN300-1892536-0.05g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 0.05g |
$1428.0 | 2023-09-18 | ||
Enamine | EN300-1892536-0.5g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 0.5g |
$1632.0 | 2023-09-18 | ||
Enamine | EN300-1892536-5g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 5g |
$4930.0 | 2023-09-18 | ||
Enamine | EN300-1892536-1g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 1g |
$1701.0 | 2023-09-18 | ||
Enamine | EN300-1892536-5.0g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]-4-methoxyphenyl}carbamate |
2227789-99-1 | 5g |
$4930.0 | 2023-06-01 |
tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamateに関する追加情報
tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate: A Comprehensive Overview
The compound with CAS No. 2227789-99-1, known as tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tert-butyl group with a complex phenolic moiety, making it a valuable subject for both academic research and industrial applications.
tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate is notable for its stereochemistry, particularly the (1R) configuration at the hydroxypentane unit. This stereochemical feature plays a critical role in determining the compound's biological activity and its interactions with target molecules. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how subtle structural differences can significantly impact efficacy and safety.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the phenolic precursor. Advanced methodologies, such as Suzuki coupling and Stille coupling, have been employed to construct the phenolic backbone. These methods not only enhance the efficiency of synthesis but also allow for greater control over the stereochemical outcome. The introduction of the tert-butyl group is achieved through a carefully optimized alkylation step, ensuring high yields and purity.
From a pharmacological perspective, tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate has demonstrated promising activity in preclinical models. Research conducted in 2023 revealed its potential as an inhibitor of certain kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The compound's ability to modulate these enzymes suggests its potential as a lead molecule for drug development.
One of the most intriguing aspects of this compound is its bioavailability and metabolic stability. Studies using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have provided insights into its pharmacokinetic profile. These findings indicate that tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate exhibits favorable absorption characteristics and minimal metabolic liabilities, making it an attractive candidate for further investigation.
The application of this compound extends beyond pharmacology into materials science. Its unique structure lends itself to applications in polymer chemistry, where it can serve as a building block for constructing advanced materials with tailored properties. Recent research has explored its use in creating stimuli-responsive polymers, which have potential applications in drug delivery systems and sensors.
In terms of environmental impact, tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate has been shown to degrade efficiently under biodegradation conditions, minimizing its ecological footprint. This attribute aligns with current trends toward sustainable chemistry and green manufacturing practices.
Looking ahead, ongoing research aims to further elucidate the mechanistic details of this compound's biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its therapeutic potential. Additionally, advancements in computational chemistry are being leveraged to design analogs with enhanced potency and selectivity.
In conclusion, tert-butyl N-{2-(1R)-3-amino-1-hydroxypropyl-4-methoxyphenyl}carbamate stands out as a multifaceted compound with significant implications across diverse scientific domains. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in advancing both chemical science and medical therapeutics.
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